Cas no 953908-64-0 (3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one)

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a morpholine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a propan-1-one backbone substituted with an amino group and a 2,6-dimethylmorpholine moiety, offering versatility as a building block for bioactive compounds. The morpholine ring enhances solubility and stability, while the amino group provides a reactive site for further functionalization. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors or other targeted therapeutics. Its well-defined stereochemistry and purity make it suitable for rigorous synthetic applications. Proper handling and storage under inert conditions are recommended to maintain stability.
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one structure
953908-64-0 structure
商品名:3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
CAS番号:953908-64-0
MF:C9H18N2O2
メガワット:186.251422405243
CID:2105960
PubChem ID:16784840

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(2,6-dimethylmorpholino)propan-1-one
    • 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
    • 1-Propanone, 3-amino-1-(2,6-dimethyl-4-morpholinyl)-
    • 3-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-OXOPROPAN-1-AMINE
    • インチ: 1S/C9H18N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3
    • InChIKey: QPDIQZGLNRDWLL-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)CN(C(CCN)=O)CC1C

計算された属性

  • せいみつぶんしりょう: 186.136827821g/mol
  • どういたいしつりょう: 186.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 55.6

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-58247-0.5g
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95.0%
0.5g
$630.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13002-5G
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95%
5g
¥ 8,375.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13002-1G
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95%
1g
¥ 2,791.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13002-1g
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95%
1g
¥3046.0 2024-04-16
Ambeed
A1113688-1g
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 98%
1g
$434.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13002-500.0mg
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95%
500.0mg
¥1827.0000 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13002-1.0g
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95%
1.0g
¥2741.0000 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13002-10.0g
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95%
10.0g
¥12202.0000 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13002-10G
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95%
10g
¥ 12,427.00 2023-04-12
Enamine
EN300-58247-1.0g
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
953908-64-0 95.0%
1.0g
$656.0 2025-03-15

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one 関連文献

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-oneに関する追加情報

3-Amino-1-(2,6-Dimethylmorpholin-4-yl)Propan-1-one: A Comprehensive Overview

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one, also known by its CAS registry number 953908-64-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of amino ketones and features a unique structure that combines a morpholine ring with an amino group and a ketone functional group. The morpholine moiety, substituted with two methyl groups at the 2 and 6 positions, contributes to the compound's stability and potential bioactivity.

The synthesis of 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves a multi-step process that typically begins with the preparation of the morpholine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the morpholine ring and attaching the amino and ketone functionalities.

The physical properties of this compound are well-documented. It has a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility in water is moderate, which is advantageous for applications in drug delivery systems where controlled release is desired. The compound's stability under various conditions has also been studied, revealing that it remains stable under neutral and mildly acidic conditions but undergoes hydrolysis in strong alkaline environments.

In terms of biological activity, 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has shown promise as a potential lead compound in drug discovery. Recent studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). The amino group plays a critical role in this activity by forming hydrogen bonds with the enzyme's active site. Additionally, the morpholine ring contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes.

The application of computational chemistry techniques has further elucidated the structure-function relationship of this compound. Molecular docking studies have revealed that the spatial arrangement of the amino and ketone groups is optimal for binding to target proteins. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for understanding its reactivity in various chemical transformations.

Recent research has also explored the use of 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one as a building block in medicinal chemistry. Its versatility allows for further functionalization to create derivatives with enhanced bioavailability or selectivity. For example, substituting the methyl groups on the morpholine ring with other alkyl chains has been shown to significantly alter the compound's pharmacokinetic profile.

In conclusion, 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one (CAS No: 953908-64-0) is a multifaceted compound with potential applications in drug development and organic synthesis. Its unique structure and favorable physical properties make it an attractive candidate for further research. As new synthetic methods and computational tools continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems.

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